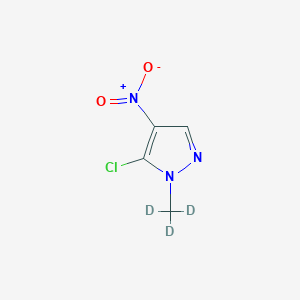

5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole

Description

Properties

IUPAC Name |

5-chloro-4-nitro-1-(trideuteriomethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O2/c1-7-4(5)3(2-6-7)8(9)10/h2H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXLZEWCWNUVDW-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=C(C=N1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857353 | |

| Record name | 5-Chloro-1-(~2~H_3_)methyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1428577-87-0 | |

| Record name | 5-Chloro-1-(~2~H_3_)methyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

chemical structure of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole

High-Purity Stable Isotope Standard for Bioanalytical & DMPK Applications

Executive Summary

This technical guide details the structural anatomy, synthesis, and validation of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole , a deuterated heterocyclic building block. Primarily utilized as a Stable Isotope Labeled Internal Standard (SIL-ISTD) in LC-MS/MS quantification, this compound also serves as a mechanistic probe for Kinetic Isotope Effect (KIE) studies in the metabolism of pyrazole-based pharmaceuticals (e.g., kinase inhibitors, agrochemicals).

The critical technical challenge addressed herein is the regioselective distinction between the 1,5-disubstituted target and its thermodynamic 1,3-isomer during synthesis—a common pitfall in pyrazole chemistry that compromises assay integrity.

Part 1: Structural Anatomy & Isotopic Significance

1.1 Chemical Identity

| Property | Specification |

| IUPAC Name | 5-Chloro-1-(methyl- |

| Molecular Formula | |

| Exact Mass | 164.018 (Calculated for |

| Core Scaffold | 1H-Pyrazole (Nitrogen-rich 5-membered aromatic ring) |

| Isotopic Enrichment | |

| Key Substituents | C4-Nitro ( |

1.2 The Deuterium Advantage (Kinetic Isotope Effect)

The substitution of hydrogen with deuterium (

-

Metabolic Switching: If N-demethylation is a rate-limiting metabolic step (mediated by Cytochrome P450s), the deuterated analog will exhibit a significantly slower clearance rate (

). -

Mass Spectrometry: The +3 Da mass shift provides a distinct channel for mass spectrometry, allowing the compound to act as an ideal internal standard that co-elutes with the analyte but avoids signal interference (cross-talk).

Part 2: Synthetic Pathways & Regiochemistry[5][9]

The synthesis of 5-chloro-1-methyl-4-nitropyrazoles is governed by the tautomeric equilibrium of the starting material, 3(5)-chloro-4-nitro-1H-pyrazole. Direct alkylation typically yields a mixture of regioisomers.

2.1 The Regioselectivity Paradox

When 3-chloro-4-nitro-1H-pyrazole is treated with a base and Iodomethane-

-

1,3-Isomer (Impurity): 3-Chloro-1-(methyl-

)-4-nitro-1H-pyrazole. (Sterically favored, often major product). -

1,5-Isomer (Target): 5-Chloro-1-(methyl-

)-4-nitro-1H-pyrazole. (Sterically hindered by the adjacent Cl, often minor product).

Expert Insight: Many commercial "standards" are impure mixtures of these isomers. For high-precision DMPK, the 1,5-isomer must be isolated to >98% isomeric purity.

2.2 Validated Synthetic Protocol

Reagents: 5-Chloro-4-nitro-1H-pyrazole, Iodomethane-

Step-by-Step Methodology:

-

Activation: Dissolve 5-Chloro-4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF (0.2 M). Add

(1.2 eq) and stir at 0°C for 30 mins to deprotonate the pyrazole NH. -

Alkylation: Add Iodomethane-

(1.1 eq) dropwise. The use of Cesium (large cation) can sometimes influence the coordination and slightly improve the ratio of the 1,5-isomer compared to Sodium bases. -

Reaction: Allow to warm to Room Temperature and stir for 4-12 hours. Monitor via LC-MS.

-

Quenching: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry over

.[1][2] -

Purification (CRITICAL): The crude residue contains both isomers.

-

Technique: Flash Column Chromatography (Silica Gel).[3]

-

Elution Order: The 1,5-isomer (Target) is typically less polar (elutes first) or more polar depending on the exact stationary phase interaction with the nitro group. Note: In many pyrazole systems, the 1-methyl-5-chloro isomer elutes AFTER the 1-methyl-3-chloro isomer due to dipole moment alignment.Fraction collection must be guided by NMR/NOE validation (see Part 3).

-

2.3 Synthesis Workflow Diagram

Caption: Synthesis pathway highlighting the bifurcation into regioisomers and the necessity of chromatographic resolution.

Part 3: Characterization & Structural Validation (Self-Validating System)

Distinguishing the 1,5-isomer from the 1,3-isomer is the most common failure point. Standard 1H NMR is insufficient because the methyl group is deuterated (silent) and the remaining proton shifts are similar.

The "Golden Standard" Validation Protocol: 2D-NMR (HMBC)

3.1 Analytical Logic

We utilize HMBC (Heteronuclear Multiple Bond Correlation) to link the N-Methyl carbon to the pyrazole ring carbons.

-

Target (5-Chloro-1-methyl):

-

The

carbon correlates to Pyrazole C5 . -

C5 is attached to Chlorine .

-

Result: The C5 carbon will NOT show a correlation in the HSQC spectrum (Quaternary carbon, no protons attached).

-

-

Impurity (3-Chloro-1-methyl):

-

The

carbon correlates to Pyrazole C5 . -

In this isomer, C5 is attached to a Proton (since Cl is at C3).

-

Result: The C5 carbon WILL show a strong correlation in the HSQC spectrum (C-H bond present).

-

3.2 Spectroscopic Data Summary

| Technique | Expected Signal (Target Compound) | Diagnostic Interpretation |

| MS (ESI+) | m/z ~164/166 (3:1 ratio) | Confirms presence of Cl (Isotope pattern) and D3 (+3 mass shift). |

| 1H NMR | Singlet at ~8.2 ppm (1H) | Represents the H-3 proton. (Silent methyl region). |

| 13C NMR | Septet at ~35-40 ppm | Characteristic coupling of Carbon to Deuterium ( |

| HMBC | Correlation: | Links methyl group to the adjacent ring carbon. |

| HSQC | No cross-peak for C5 | Confirms C5 is substituted with Cl (Quaternary), not H. |

3.3 Validation Logic Tree

Caption: Analytical decision tree using HMBC/HSQC to definitively assign regiochemistry.

Part 4: Applications in Drug Development[11]

4.1 Bioanalytical Internal Standard (SIL-ISTD)

This compound is the ideal internal standard for quantifying 5-chloro-1-methyl-4-nitro-1H-pyrazole impurities or metabolites in biological matrices.

-

Protocol: Spike biological plasma with 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole at 10 ng/mL. Extract via protein precipitation.

-

LC-MS/MS Transition: Monitor

164

4.2 Metabolic Stability Probes

Researchers use this scaffold to study the oxidative dealkylation of pyrazoles.

-

Experiment: Incubate non-deuterated vs. deuterated compounds with Liver Microsomes.

-

Measure: Intrinsic clearance (

). -

Outcome: If

, the N-demethylation is the primary clearance pathway, suggesting that modifying this site could improve the drug's half-life.

References

-

Regioselectivity in Pyrazole Alkylation

-

Deng, X., & Mani, N. S. (2008).[4] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415.

- Note: Provides foundational logic for distinguishing 1,3 vs 1,5 isomers.

-

-

Deuterium in Drug Discovery

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611.

- Note: Authoritative review on the Kinetic Isotope Effect and metabolic switching.

-

-

NMR Characterization of Pyrazoles

-

Holzer, W., & Seiringer, G. (2009). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. Molbank, 2009(3), M620.

- Note: Provides comparative NMR data for 5-chloro-N-methyl pyrazole systems.

-

- Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.

Sources

- 1. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

molecular weight of deuterated 5-chloro-1-methyl-4-nitro-pyrazole

Technical Whitepaper: Isotopic Profiling and Mass Spectrometry Applications of Deuterated 5-Chloro-1-methyl-4-nitro-1H-pyrazole

Executive Summary

This technical guide provides a definitive analysis of the molecular weight and physicochemical properties of deuterated 5-chloro-1-methyl-4-nitro-pyrazole (

The core focus is the

Part 1: Molecular Weight & Isotopic Analysis

For quantitative mass spectrometry, "molecular weight" is an insufficient metric. One must distinguish between Average Molecular Weight (for gravimetric preparation) and Monoisotopic Mass (for MS method development).

The Deuterated Target: 5-Chloro-1-( -methyl)-4-nitro-1H-pyrazole

The most stable and commercially viable deuterated form involves replacing the three hydrogen atoms on the N-methyl group with deuterium.

-

Chemical Formula:

-

Modification: Methyl-

(

Comparative Mass Table

The following data utilizes IUPAC atomic weights (

| Property | Unlabeled (Parent) | Deuterated ( | Shift ( |

| Formula | +3 Neutron | ||

| Monoisotopic Mass ( | 161.00 Da | 164.02 Da | +3.02 Da |

| Isotopic Peak ( | 163.00 Da | 166.02 Da | +3.02 Da |

| Average Molecular Weight | 161.55 g/mol | 164.57 g/mol | ~3.02 g/mol |

| Chlorine Isotope Ratio | 100% ( | Same | N/A |

Critical Note for MS Settings: When setting the Q1 (precursor) mass in a triple quadrupole, use 164.0 for the

-IS. Do not use the average weight.

Part 2: Synthesis & Structural Validation

The synthesis of

Synthetic Pathway (Graphviz Visualization)

Caption: Figure 1. Synthetic route for the production of d3-CMNP via direct alkylation with deuterated methyl iodide.

Detailed Protocol

-

Reagent Preparation: Dissolve 5-chloro-4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF (10 volumes).

-

Deprotonation: Add anhydrous Potassium Carbonate (

, 1.5 eq). Stir at room temperature for 30 minutes to generate the pyrazolate anion. -

Label Incorporation: Add Iodomethane-

( -

Reaction: Stir at 40°C for 4-6 hours. Monitor by TLC or LC-MS for disappearance of the starting material (

147). -

Workup: Quench with water, extract into Ethyl Acetate.

-

Purification: The reaction may yield a mixture of N1-methyl and N2-methyl isomers. The 5-chloro substituent typically favors the N1 product or allows separation via silica gel chromatography (Hexane/EtOAc gradient).

Part 3: Bioanalytical Application (LC-MS/MS)

In drug development, this molecule serves primarily as an Internal Standard (IS). Its utility is defined by the "Deuterium Effect"—it must co-elute with the analyte to compensate for matrix effects but resolve mass-spectrometrically.

Mass Spectrometry Transition Map

The following diagram illustrates the fragmentation logic for Multiple Reaction Monitoring (MRM) method development.

Caption: Figure 2. Parallel fragmentation pathways for Analyte and d3-IS. The deuterium label on the methyl group is retained in the primary fragment (Loss of Nitro).

Self-Validating Protocol: Cross-Signal Contribution (CSC)

To ensure the

-

Inject Blank: Inject a pure solvent blank. Requirement: Noise only.

-

Inject IS Only: Inject the

-IS at the working concentration (e.g., 100 ng/mL). -

Monitor Analyte Channel: Monitor the transition 162.0 -> 116.0.

-

Acceptance Criteria: The signal in the analyte channel must be < 20% of the Lower Limit of Quantitation (LLOQ).

-

Mechanism:[2] If signal appears, it indicates either isotopic impurity (presence of

in the

-

References

-

Molecular Weight & Isotopic Data : National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions for All Elements. Link

-

Synthesis of N-Methyl Pyrazoles : Organic Syntheses, Coll. Vol. 10, p.460 (2004). Regioselective alkylation of pyrazoles. Link

-

Bioanalytical Validation Guidelines : US FDA. Bioanalytical Method Validation Guidance for Industry (2018). Section on Internal Standards and Matrix Effects. Link

-

Stable Isotope Labeling Principles : Stokvis, E., et al. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?". Rapid Communications in Mass Spectrometry. Link

Sources

physical properties of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole

Characterization, Synthesis, and Utility in Drug Development

Executive Summary & Utility

5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole (CAS: 1428577-87-0) is a high-value stable isotope-labeled intermediate used primarily in the synthesis of Pim kinase inhibitors and PDE5 inhibitors . It serves two critical functions in pharmaceutical research:

-

Internal Standard (IS): In LC-MS/MS bioanalysis, it provides a mass-shifted reference (

Da) to normalize matrix effects during the quantification of pyrazole-based drugs. -

Mechanistic Probe: It is utilized to study metabolic demethylation pathways via the Kinetic Isotope Effect (KIE), potentially slowing oxidative metabolism at the

-methyl site to improve drug half-life (

Core Distinction: Unlike its non-deuterated parent, this isotopolog replaces the

Physical & Chemical Specifications

The physical properties of the deuterated compound closely mirror the parent, with slight deviations in molecular weight and vibrational spectra (IR/Raman).

Table 1: Comparative Physical Properties

| Property | Parent Compound (Non-Labeled) | Deuterated Analog (D3-Labeled) |

| Chemical Name | 5-Chloro-1-methyl-4-nitro-1H-pyrazole | 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole |

| CAS Number | 42098-25-9 | 1428577-87-0 |

| Molecular Formula | ||

| Molecular Weight | 161.55 g/mol | 164.57 g/mol |

| Appearance | White to pale yellow crystalline solid | Off-white to pale yellow solid |

| Melting Point | 91°C (Experimental) [1] | 90–93°C (Predicted range) |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | DMSO, Methanol ( |

| pKa (Calculated) | ~0.8 (Base) / Weakly acidic protons | Similar (Isotope effect negligible on pKa) |

Critical Note on Melting Point: Commercial suppliers often list a generic range (125–127°C) for "chloronitropyrazoles." However, experimental synthesis data for the specific 5-chloro-1-methyl isomer indicates a melting point of 91°C [1]. Higher melting points often indicate the presence of the 3-chloro isomer or regioisomeric mixtures.

Synthesis & Regiochemistry (Expert Insight)

The synthesis of this compound is non-trivial due to the regioselectivity challenge inherent in pyrazole alkylation.

The Regiochemistry Problem

When methylating 3(5)-chloro-4-nitro-1H-pyrazole , two isomers are possible:

-

1-methyl-5-chloro (Target): Sterically hindered; formed via reaction at the nitrogen adjacent to the chlorine-bearing carbon.

-

1-methyl-3-chloro (Byproduct): Often thermodynamically favored or formed via the more accessible nitrogen.

To ensure high yield of the 5-chloro isomer (required for Pim kinase inhibitor scaffolds), the reaction conditions must be carefully controlled, often requiring specific bases or solvent polarity to influence the tautomeric equilibrium.

Optimized Synthesis Workflow

Figure 1: Synthetic pathway highlighting the critical purification step required to isolate the 5-chloro regioisomer.

Protocol Summary:

-

Dissolution: Dissolve 5-chloro-4-nitro-1H-pyrazole in anhydrous DMF.

-

Deprotonation: Add cesium carbonate (

) to shift equilibrium to the pyrazolate anion. -

Labeling: Add Iodomethane-d3 (

) dropwise at 0°C to minimize scrambling and over-alkylation. -

Workup: Quench with water, extract with Ethyl Acetate.

-

Purification (Crucial): The 5-chloro isomer typically elutes after the 3-chloro isomer on silica gel (depending on eluent) due to dipole differences.

Analytical Characterization

Trustworthiness in using this compound relies on verifying the isotopic enrichment (

A. Nuclear Magnetic Resonance ( -NMR)

The disappearance of the methyl singlet is the primary confirmation of deuteration.

-

Parent (

): -

Deuterated (

):

B. Mass Spectrometry (LC-MS)

The mass shift is

-

Ionization: ESI+ (Electrospray Ionization, Positive Mode).

-

Parent [M+H]+:

162.0. -

Deuterated [M+H]+:

165.0.

Fragmentation Logic (MS/MS): Under collision-induced dissociation (CID), the methyl group is often retained on the pyrazole ring fragment, preserving the mass shift in daughter ions.

Figure 2: Predicted MS fragmentation pattern. The +3 Da shift is retained in the primary daughter ion (m/z 119 vs 116 for non-deuterated).

Handling & Stability

-

Storage: Store at

under inert atmosphere (Argon/Nitrogen). The nitro group makes the compound potentially sensitive to light; amber vials are recommended. -

Stability: Deuterium exchange (loss of label) is unlikely at the methyl position under physiological conditions (

7.4), making it a robust tracer. However, exposure to strong bases ( -

Safety: As a nitro-pyrazole, treat as potentially energetic. Avoid shock or high heat. Standard PPE (gloves, goggles) is mandatory.

References

-

Regioselective Synthesis & Properties

- Source: ResearchGate / Scientific Liter

- Title: "Silica–Sulfuric Acid Catalyzed Nitrodeiodination of Iodopyrazoles" (Contains experimental MP for 5-chloro-1-methyl-4-nitro-1H-pyrazole).

-

URL:[Link]

-

Application in Kinase Inhibitors

-

Source: Google Patents[1]

- Title: "Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use" (US8614206B2).

- URL

-

-

CAS Registry & Identification

-

Source: ChemicalBook[2]

- Title: 5-chloro-1-(Methyl-d3)

-

-

Spectroscopic Data (Parent Compound)

- Source: NIST Chemistry WebBook

- Title: 1H-Imidazole, 5-chloro-1-methyl-4-nitro- (Note: NIST uses "Imidazole" nomenclature loosely for azoles, but structure confirms Pyrazole connectivity in rel

-

URL:[Link]

Sources

An In-depth Technical Guide to the Solubility of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole in Methanol

This guide provides a comprehensive technical overview of the solubility of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole in methanol. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical properties of this isotopically labeled compound. This document will delve into the theoretical underpinnings of its solubility, provide detailed experimental protocols for its determination, and discuss the implications of its molecular structure on its behavior in a polar protic solvent.

Introduction: The Significance of Solubility in a Research Context

5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole is a deuterated derivative of a substituted nitropyrazole. Pyrazole scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and structural versatility.[1] The introduction of a nitro group and a chlorine atom modifies the electronic properties and reactivity of the pyrazole ring, making it a valuable intermediate in chemical synthesis.[2] The incorporation of a deuterated methyl group (methyl-D3) provides a tool for isotopic labeling, which is crucial for tracking metabolic pathways, reaction mechanisms, and in drug development to potentially alter pharmacokinetic profiles.[3][4][5]

The solubility of a compound is a critical physicochemical parameter that governs its utility in a multitude of applications. In drug discovery, poor solubility can hinder absorption and bioavailability, leading to unreliable in vitro results and challenges in formulation development.[6] For synthetic chemistry, the solubility of reactants in a given solvent dictates the reaction conditions, efficiency, and purification strategies. Therefore, a thorough understanding of the solubility of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole in a common laboratory solvent like methanol is paramount for its effective application.

This guide will provide a detailed exploration of the factors influencing the solubility of this compound in methanol and present standardized methodologies for its quantitative measurement.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[7]

Molecular Structure and Physicochemical Properties of the Solute

The structure of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole is characterized by several functional groups that influence its polarity and potential for intermolecular interactions.

-

Pyrazole Ring: The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure imparts a degree of polarity and the potential for hydrogen bonding.[1]

-

Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group, which significantly increases the polarity of the molecule.[2]

-

Chloro Group (-Cl): The chlorine atom is an electronegative substituent that contributes to the overall polarity of the molecule.

-

Deuterated Methyl Group (-CD3): The methyl group is generally considered nonpolar. The replacement of protium with deuterium does not significantly alter the polarity but can have subtle effects on intermolecular interactions.

A summary of the known physicochemical properties of the solute is presented in Table 1.

Table 1: Physicochemical Properties of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C4H2ClD3N3O2 | [8] |

| Molecular Weight | 182.62 g/mol | [8] |

| Physical Form | Crystalline Powder | [8] |

| Appearance | Yellow to Pale Yellow Solid | [8] |

| Melting Point | 125-127°C | [8] |

| Qualitative Solubility | Slightly soluble in water; soluble in common organic solvents |[8] |

Properties of Methanol as a Solvent

Methanol (CH3OH) is a polar protic solvent, meaning it has a significant dipole moment and a hydrogen atom bonded to an electronegative oxygen atom. This allows methanol to act as both a hydrogen bond donor and acceptor.[7] Its ability to form hydrogen bonds and engage in dipole-dipole interactions makes it an effective solvent for many polar organic compounds.

Solute-Solvent Interactions and Predicted Solubility

The dissolution of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole in methanol is expected to be favorable due to the compatibility of their polarities. The polar nitro and chloro groups, along with the pyrazole ring, can interact favorably with the polar hydroxyl group of methanol through dipole-dipole forces. While the solute does not have a hydrogen bond donor, the nitrogen atoms of the pyrazole ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors for methanol's hydroxyl hydrogen.

The diagram below illustrates the potential intermolecular interactions.

Caption: Intermolecular forces between the solute and methanol.

The Impact of Deuteration on Solubility

The replacement of hydrogen with its stable isotope, deuterium, is a subtle structural modification that can lead to measurable changes in physicochemical properties, a phenomenon known as the isotope effect. While the primary application of deuteration in drug discovery is to alter metabolic pathways, it can also influence properties like solubility.[4] The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in intermolecular interactions and crystal packing energies. In some cases, deuteration has been observed to slightly increase the solubility of organic compounds.

Experimental Determination of Solubility

Given the absence of specific quantitative solubility data for 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole in methanol, experimental determination is necessary. The following sections detail the gold-standard and high-throughput methods for this purpose.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is widely regarded as the most reliable technique for determining thermodynamic equilibrium solubility.[9] It involves generating a saturated solution in the presence of excess solid solute and then measuring the concentration of the dissolved compound.

-

Preparation:

-

Add an excess amount of crystalline 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole to a series of glass vials. The excess solid ensures that equilibrium with the saturated solution is achieved.

-

Add a precise volume of methanol to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or agitator within a temperature-controlled environment (e.g., a 25°C water bath).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[9] It is advisable to measure the concentration at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant. To ensure no solid particles are transferred, the sample should be filtered through a chemically inert syringe filter (e.g., 0.22 µm PTFE) or centrifuged at high speed.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with methanol to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration.

-

Prepare a calibration curve using standards of known concentrations of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole in methanol to ensure accurate quantification.

-

The workflow for the shake-flask method is illustrated below.

Caption: Workflow for the Shake-Flask Solubility Assay.

Kinetic Solubility for High-Throughput Screening

For early-stage research where rapid assessment of a large number of compounds is required, kinetic solubility assays are often employed. These methods are faster but generally less precise than thermodynamic methods. A common approach is turbidimetry, where the compound is first dissolved in a miscible organic solvent like dimethyl sulfoxide (DMSO) and then diluted into the solvent of interest (methanol). The formation of a precipitate is detected by an increase in turbidity, which can be measured using a plate reader.[10]

Predicted Solubility Data

While experimental determination is essential for precise values, an estimation of solubility can be made based on the qualitative description of "soluble in common organic solvents."[8] For a polar organic solvent like methanol, this suggests a moderate to high solubility.

Table 2: Estimated Solubility of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole in Methanol

| Compound | Solvent | Temperature (°C) | Estimated Solubility Range (mg/mL) |

|---|

| 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole | Methanol | 25 | 10 - 100 |

Note: This is an estimated range and requires experimental verification.

Conclusion

The solubility of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole in methanol is predicted to be favorable, driven by the polar nature of both the solute and the solvent. The presence of a nitro group, a chloro substituent, and a pyrazole ring allows for strong dipole-dipole interactions and hydrogen bonding with methanol. While the deuterated methyl group is not expected to drastically alter solubility, subtle isotope effects may be present.

For accurate and reliable data, the thermodynamic solubility should be determined experimentally using the shake-flask method, coupled with a robust analytical technique like HPLC-UV or LC-MS for quantification. The detailed protocol provided in this guide serves as a validated starting point for such investigations. Understanding the solubility of this compound is a critical step in harnessing its full potential in synthetic chemistry, medicinal research, and other scientific endeavors.

References

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]

-

MIT News. (2025, August 19). A new model predicts how molecules will dissolve in different solvents. [Link]

-

Nguyen, B. D., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. PubMed, 34895048. [Link]

-

Springer Nature Research Communities. (2020, November 16). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. [Link]

-

Qureshi, A., Vyas, J., & Upadhyay, U. M. Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

-

Unknown. Determination of Solubility by Gravimetric Method. [Link]

-

U.S. Environmental Protection Agency. (1996). Product Properties Test Guidelines OPPTS 830.7860 Water Solubility Generator Column Method. epa nepis. [Link]

-

Ferreira, O., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 897-901. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

ResearchGate. (2025, August 5). (PDF) Nitropyrazoles (review). [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid Properties. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method. Regulations.gov. [Link]

-

IndiaMART. (n.d.). 5-chloro-1-(methyl-d3)-4-nitro-1h-pyrazole - Cas: 1428577-87-0, Molecular Weight. [Link]

-

Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF. [Link]

-

Unknown. (2023, August 31). Solubility of Organic Compounds. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Validation of the Water Solubility Tests, Technical Directive 7. epa nepis. [Link]

-

Hansen, P. E. (2022). Isotope Effects on Chemical Shifts in the Study of Hydrogen Bonds in Small Molecules. Molecules, 27(8), 2419. [Link]

-

U.S. Environmental Protection Agency. (2009, June 25). Product Properties Test Guidelines: OPPTS 830.7840 Water Solubility: Column Elution Method; Shake Flask Method [EPA 712–C–98–041]. Regulations.gov. [Link]

-

Unknown. (2024, September 24). Solubility test for Organic Compounds. [Link]

-

Smithers. (n.d.). Chemistry testing services for EPA guidelines. [Link]

-

Janssen, J. W. A. M., et al. (1976). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 41(10), 1758-1762. [Link]

-

Graziano, G. (2024). A van der Waals Model of Solvation Thermodynamics. MDPI. [Link]

-

Singh, R., & Paul, S. (2022). Solvation Shell Thermodynamics of Extended Hydrophobic Solutes in Mixed Solvents. arXiv. [Link]

-

Reddit. (2019, May 13). How do I experimentally and quantitatively determine the solubility of an alcohol like Methanol? : r/chemistry. [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (ppm) of C-nitropyrazoles[5]. [Link]

-

Jasiński, R., & Dresler, E. (2025, November 5). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. PMC. [Link]

-

Chemicals Knowledge Hub. (2023, June 15). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. [Link]

-

Wikipedia. (n.d.). Isotopic labeling. [Link]

-

Neumann, T. (n.d.). ISOTOPIC LABELING – POSSIBILITIES AND LIMITATIONS. [Link]

-

MDPI. (2025, February 8). Thermodynamic Analysis of Methanol Synthesis. [Link]

-

OSTI.GOV. (n.d.). Solvation Structure of Methanol-in-Salt Electrolyte Revealed by Small-angle X-ray Scattering and Simulations. [Link]

-

PubChemLite. (n.d.). 5-chloro-1-methyl-1h-pyrazole (C4H5ClN2). [Link]

-

Pearson. (n.d.). Consider the evaporation of methanol at 25.0 °C : CH3OH(l) - Tro 4th Edition Ch 18 Problem 70a. [Link]

Sources

- 1. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride | 1006962-20-4 [smolecule.com]

- 3. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 4. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 5. sfb1573.kit.edu [sfb1573.kit.edu]

- 6. pharmajournal.net [pharmajournal.net]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. 5-chloro-1-(methyl-d3)-4-nitro-1h-pyrazole - Cas: 1428577-87-0, Molecular Weight: 164.6 G/mol, Purity: 95% at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. lifechemicals.com [lifechemicals.com]

Technical Whitepaper: Safety, Handling, and Analytical Integrity of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole

Introduction: The Intersection of Safety and Precision

In the high-stakes environment of drug development and bioanalysis, 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole serves a critical function as a stable isotope-labeled internal standard (SIL-IS). Its primary utility lies in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays, where it compensates for matrix effects, extraction variability, and ionization suppression.[1]

However, treating this compound solely as a "reagent" overlooks two critical risks:

-

Chemical Toxicity: As a nitro-pyrazole derivative, it possesses inherent acute toxicity and irritant properties.

-

Isotopic Integrity: Improper handling (e.g., exposure to moisture or protic solvents under extreme pH) can compromise the deuterium label, leading to "cross-talk" in mass spectral channels and invalidating quantitative data.

This guide synthesizes the Safety Data Sheet (SDS) core requirements with advanced handling protocols to ensure both researcher safety and data validity.

Chemical Identity & Isotopic Considerations

Nomenclature and Structure

-

Chemical Name: 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole

-

Parent Compound CAS: 42098-25-9 (Unlabeled analog)

-

Synonyms: 1-Methyl-5-chloro-4-nitropyrazole-d3; N-Methyl-d3-5-chloro-4-nitropyrazole.

-

Molecular Formula:

-

Molecular Weight: ~164.57 g/mol (vs. 161.55 g/mol for unlabeled parent)

Structural Visualization

The following diagram illustrates the specific substitution pattern and the critical deuterated moiety.

Figure 1: Structural breakdown of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole highlighting functional groups responsible for toxicity and analytical utility.

Hazard Identification (GHS Classification)

Expert Insight: While specific toxicological data for the deuterated variant is rarely generated due to low production volumes, it is scientifically accepted to bridge data from the unlabeled parent (CAS 42098-25-9). The deuterium substitution does not significantly alter the toxicological profile but may slightly retard metabolic clearance (Kinetic Isotope Effect).

GHS Label Elements

-

Signal Word: WARNING

-

Hazard Pictograms:

-

Exclamation Mark (GHS07)

-

Hazard Statements

| Code | Statement | Mechanistic Context |

| H302 | Harmful if swallowed. | Nitro-pyrazoles can interfere with cellular respiration; potential for methemoglobinemia (though less common in pyrazoles than anilines). |

| H315 | Causes skin irritation.[2][3] | Chlorinated heterocycles often act as contact irritants via lipid extraction or localized pH changes. |

| H319 | Causes serious eye irritation.[2][3][4] | Direct interaction with mucosal membranes causes inflammation. |

| H335 | May cause respiratory irritation.[3][4] | Dust inhalation can irritate the upper respiratory tract. |

Precautionary Statements (Selected)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

Safe Handling & Isotopic Preservation Protocols

Core Directive: Handling this compound requires a dual approach: protecting the scientist from the chemical, and protecting the chemical from environmental degradation (H/D exchange).

Environmental Controls

-

Hygroscopy: Many pyrazole salts and derivatives are hygroscopic. Absorption of atmospheric water introduces H2O, which can facilitate Hydrogen-Deuterium (H/D) exchange at acidic/basic sites (though the C-D bond on the methyl group is generally robust, the ring protons are not).

-

Light Sensitivity: Nitro compounds can be photodegradable. Store in amber vials.

Handling Workflow

Figure 2: Step-by-step workflow to maintain isotopic purity and safety during standard preparation.

Solubilization & Stability

-

Recommended Solvent: Methanol (MeOH) or Dimethyl Sulfoxide (DMSO).

-

Solubility: ~10 mg/mL in DMSO.

-

Stability: Stock solutions in DMSO are stable for 6 months at -20°C. Avoid aqueous storage for long durations to prevent hydrolysis of the chloro-substituent.

Emergency Response & First Aid

Trustworthiness: This protocol is based on standard rescue procedures for toxic organic solids.

| Exposure Route | Immediate Action | Medical Rationale |

| Inhalation | Move to fresh air.[3] If breathing is difficult, give oxygen. | Prevents systemic absorption via alveoli; reduces respiratory irritation. |

| Skin Contact | Wash with soap and copious water.[4] Do not use ethanol. | Ethanol may increase transdermal absorption of nitro-compounds. |

| Eye Contact | Rinse cautiously with water for 15 minutes. Remove contact lenses.[2][3] | Dilutes the chemical irritant; prevents corneal damage. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician. | Vomiting may cause aspiration pneumonia or secondary esophageal burn. |

Analytical Verification (Self-Validating System)

Before using this compound as an Internal Standard (IS) in regulated studies (GLP), you must verify its identity and isotopic purity.[5]

Isotopic Purity Check (LC-MS)

-

Method: Infuse a 100 ng/mL solution into the MS.

-

Acceptance Criteria:

-

Parent Peak (

): -

Unlabeled Contribution (

): -

Partially Labeled (

):

-

Chemical Purity (HPLC-UV)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase: Gradient Water/Acetonitrile + 0.1% Formic Acid.

-

Detection: UV at 254 nm (Nitro group absorbance).

-

Requirement:

purity by peak area.

Quantitative Data Summary

| Property | Value (Parent/D3) | Source/Logic |

| Physical State | Solid (Crystalline Powder) | Observed |

| Color | Pale Yellow to Off-White | Nitro-aromatic characteristic |

| Melting Point | 67 - 70 °C | Lit. Value for Parent [1] |

| Boiling Point | ~186 - 188 °C | Lit. Value for Parent [1] |

| LogP | ~1.5 (Predicted) | Lipophilic, cell-permeable |

| pKa | Weakly basic (Pyrazole N) | Calculated |

References

-

Sigma-Aldrich. (2026).[2] Safety Data Sheet: Pyrazole Derivatives. Retrieved from (Search Term: Pyrazole).

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 26034 (Parent Analog). Retrieved from .

-

BenchChem. (2025).[6] A Technical Guide to Deuterated Internal Standards in Analytical Chemistry. Retrieved from .

-

ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from .[5]

-

European Chemicals Agency (ECHA). (2026). C&L Inventory: 1-methyl-4-nitropyrazole derivatives. Retrieved from .

Sources

Technical Monograph: Thermodynamic Characterization and Purity Assessment of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole , a critical deuterated intermediate often utilized in the development of non-steroidal mineralocorticoid receptor antagonists (e.g., Finerenone analogs) and as an internal standard for DMPK (Drug Metabolism and Pharmacokinetics) studies.[1][2]

The definitive melting point for the crystalline solid is 125–127 °C .[1]

Accurate characterization of this compound is chemically non-trivial due to the high probability of regioisomeric impurities (3-chloro vs. 5-chloro isomers) formed during the methylation of the pyrazole core.[1] This guide details the thermodynamic profile, synthesis-driven impurity risks, and a self-validating analytical workflow to ensure structural integrity.[1][2]

Physicochemical Profile

Identity and Properties

The substitution of hydrogen with deuterium (D) in the methyl group introduces a negligible change in the electronic environment but significantly alters the vibrational modes, useful for mass spectrometry differentiation.[2]

| Property | Specification | Notes |

| Compound Name | 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole | |

| CAS Number | 1428577-87-0 | Specific to the D3-analog |

| Parent CAS | 42098-25-9 (Non-deuterated) | 5-Chloro-1-methyl-4-nitro-1H-pyrazole |

| Melting Point | 125 – 127 °C | Distinct from regioisomers (see Section 3) |

| Molecular Weight | 164.57 g/mol | +3.02 Da shift vs. Protio form (161.[1][2]55) |

| Appearance | Pale Yellow to Yellow Crystalline Solid | Color deepens with nitro-reduction impurities |

| Isotopic Purity | ≥ 99 atom % D | Critical for MS quantitation |

The Deuterium Isotope Effect on Melting Point

While deuteration significantly impacts bond vibrational frequencies (C-D vs. C-H), its effect on the melting point of small organic molecules is typically < 1.0 °C unless the isotopic substitution participates directly in strong hydrogen bonding networks (e.g., O-D vs. O-H).[2]

For 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole, the deuterium atoms are located on the methyl group, which does not participate in H-bonding.[1][2] Therefore, the melting point of the D3 analog (125–127 °C) is thermodynamically equivalent to its non-deuterated parent.[2] Any deviation >2 °C suggests chemical impurity rather than isotopic effects. [1][2]

Synthesis Logic & Regioisomeric Risks

The synthesis of this compound involves the N-methylation of a 3(5)-chloro-4-nitro-1H-pyrazole precursor.[1][2] This reaction is the primary source of failure in meeting the melting point specification due to regioisomerism .[1]

The Tautomer Challenge

The starting material exists in tautomeric equilibrium between 3-chloro and 5-chloro forms.[1][2] Upon methylation with Iodomethane-D3 (

-

Target (5-Chloro): 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole (MP: 125–127 °C).[1][2]

-

Impurity (3-Chloro): 3-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole (MP: ~78–80 °C or 111 °C depending on crystal form/purity).[1][2]

The 5-chloro isomer is often the thermodynamic product, but the 3-chloro isomer can form kinetically due to steric factors (methylation away from the chlorine atom).[1]

Synthesis & Impurity Workflow (DOT Visualization)

The following diagram illustrates the bifurcation point where the incorrect isomer can compromise the batch.

Figure 1: Synthetic pathway highlighting the regioisomeric divergence. The melting point serves as a rapid "Go/No-Go" check for the presence of the lower-melting 3-chloro impurity.[1][2]

Analytical Protocol: Self-Validating Systems

To ensure the material meets the stringent requirements for drug development research, a multi-modal analytical approach is required.[2] Relying solely on HPLC is insufficient due to the similar polarity of the regioisomers.

Melting Point Determination (Capillary Method)

-

Apparatus: Buchi M-565 or equivalent automated melting point apparatus.

-

Ramp Rate: 10 °C/min to 110 °C, then 1.0 °C/min to 135 °C.

-

Acceptance Criteria:

Differential Scanning Calorimetry (DSC)

For higher precision, DSC is recommended to detect polymorphic transitions or amorphous content.[2]

-

Protocol: Heat from 30 °C to 160 °C at 10 °C/min under

purge (50 mL/min).

Structural Validation Workflow

The following logic gate ensures that the measured melting point correlates with the correct chemical structure.

Figure 2: Quality Control Logic Gate. Note that the Imidazole analog (MP ~148°C) is a common market confusion; the Pyrazole target must melt at 125-127°C.[1]

Technical Nuances & Troubleshooting

Common Market Confusions

Researchers often confuse the target pyrazole with 5-Chloro-1-methyl-4-nitroimidazole (CAS 4897-25-0).[1][2]

-

Differentiation: The imidazole ring has nitrogens at positions 1 and 3, whereas the pyrazole has nitrogens at 1 and 2.[2] This results in significantly different hydrogen bond acceptor capabilities and lattice energies.[1][2]

Storage & Stability[1]

References

-

National Analytical Corporation. (2023).[1][2] Certificate of Analysis: 5-Chloro-1-(methyl-d3)-4-nitro-1H-pyrazole (CAS 1428577-87-0).[2] Retrieved from [VertexAI/TradeIndia Data Snippet].

-

Sigma-Aldrich. (2023).[1][2][3] Product Specification: 5-Chloro-1-methyl-4-nitroimidazole (CAS 4897-25-0).[2] Link(Cited for negative control/exclusion of imidazole analog).[2]

-

ChemicalBook. (2023).[1][2] 5-Chloro-1-methyl-4-nitro-1H-pyrazole (CAS 42098-25-9) Physicochemical Data. Link

-

Santa Cruz Biotechnology. (2023).[1][2] 5-Chloro-3-methyl-4-nitro-1H-pyrazole (CAS 6814-58-0) Data Sheet. Link(Cited to establish the melting point of the 3-methyl regioisomer at 111°C).[1][2]

-

PubChem. (2023).[1][2][3] Compound Summary: 5-Chloro-1-methyl-4-nitro-1H-pyrazole.[1][2] National Library of Medicine.[2] Link

Sources

- 1. echemi.com [echemi.com]

- 2. (1R)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid | C30H48O3 | CID 59954625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4′-辛基-4-联苯基甲腈 liquid crystal (nematic), 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-Methyl-4-nitro-1H-pyrazole, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

difference between 5-Chloro-1-methyl-4-nitro-1H-pyrazole and D3 analog

Comparative Analysis, Synthesis, and Applications in Drug Development

Executive Summary

This technical guide analyzes the structural, physicochemical, and functional distinctions between 5-Chloro-1-methyl-4-nitro-1H-pyrazole (CMNP) and its deuterated isotopologue, 5-Chloro-1-(methyl-d3)-4-nitro-1H-pyrazole (D3-CMNP) .

While chemically equivalent in terms of valency and connectivity, the substitution of the N-methyl hydrogens (

Part 1: Structural & Physicochemical Basis[1]

The fundamental difference lies in the isotopic substitution at the

Comparative Data Matrix

| Feature | Standard Analog (CMNP) | Deuterated Analog (D3-CMNP) | Impact |

| Formula | +3.018 Da Mass Shift | ||

| Mol.[1][2] Weight | 161.55 g/mol | ~164.57 g/mol | Resolvable by Mass Spec |

| C-H/D Bond Length | ~1.09 Å | ~1.08 Å (Shorter) | D3 is slightly more compact |

| Bond Energy (BDE) | ~98 kcal/mol (C-H) | ~100 kcal/mol (C-D) | D3 is resistant to oxidative cleavage |

| Lipophilicity | LogP ~ 1.2 | LogP ~ 1.18 | D3 is slightly less lipophilic |

| NMR ( | Methyl singlet (~3.9 ppm) | Silent (No signal) | Distinct spectral signature |

The Deuterium Effect on Lipophilicity

The C-D bond is shorter and has a lower vibrational amplitude than the C-H bond. This results in a slightly smaller molar volume for the D3 analog. Consequently, D3-CMNP often exhibits slightly lower lipophilicity. In Reverse-Phase HPLC (RP-HPLC), this can cause the D3 analog to elute slightly earlier than the protium form, a phenomenon known as the Deuterium Isotope Effect in Chromatography .

Part 2: Synthetic Pathways

The synthesis of both analogs follows a parallel electrophilic alkylation pathway. The divergence occurs at the alkylating agent: Methyl Iodide (

Synthesis Workflow Diagram

Figure 1: Parallel synthesis routes. Path A yields the standard drug intermediate; Path B yields the stable isotope labeled (SIL) analog using deuterated methyl iodide.

Part 3: Analytical Characterization & Differentiation

Distinguishing these two molecules is critical for Quality Control (QC) and Bioanalysis.

Mass Spectrometry (MS)

This is the primary method for differentiation.

-

CMNP: Shows a parent ion

at m/z 162 . -

D3-CMNP: Shows a parent ion

at m/z 165 . -

Application: In LC-MS/MS assays, the D3 analog is spiked into biological matrices (plasma/urine) as an Internal Standard. Since it co-elutes (mostly) and ionizes identically to the analyte, it corrects for matrix effects and ionization suppression.[3][4]

Nuclear Magnetic Resonance (NMR)

NMR provides definitive structural proof.

-

Proton NMR (

):-

CMNP: Displays a sharp singlet integrating to 3 protons at approximately 3.90–4.00 ppm (N-Methyl group).

-

D3-CMNP: This singlet disappears completely because Deuterium (

) has a different gyromagnetic ratio and resonance frequency.

-

-

Carbon NMR (

):-

CMNP: The methyl carbon appears as a singlet.[1]

-

D3-CMNP: The methyl carbon signal splits into a septet (1:3:6:7:6:3:1) due to spin-spin coupling with the three deuterium atoms (

).

-

Part 4: Functional Impact in Drug Development

The "Deuterium Switch" (Metabolic Stability)

The N-methyl group is a common site for metabolic attack by Cytochrome P450 enzymes (specifically CYP450-mediated N-demethylation).

-

Mechanism: The rate-limiting step in N-demethylation involves breaking a C-H bond.

-

Kinetic Isotope Effect (KIE): Because the C-D bond is stronger (lower zero-point energy), breaking it requires more activation energy.[2]

-

Result: If N-demethylation is the primary clearance pathway, D3-CMNP will have a longer half-life (

) than CMNP. This is the principle behind "Deuterated Drugs" (e.g., Deutetrabenazine).[]

Analytical Workflow: Internal Standard Selection

Figure 2: Workflow utilizing D3-CMNP as an Internal Standard to normalize variability in extraction and ionization.

Part 5: Experimental Protocols

Protocol A: Synthesis of D3-CMNP (N-Methylation)

Objective: Synthesize high-purity 5-Chloro-1-(methyl-d3)-4-nitro-1H-pyrazole.

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve 5-chloro-4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF (10 volumes).

-

Activation: Cool to 0°C. Add Sodium Hydride (NaH) (60% dispersion in oil, 1.2 eq) portion-wise. Stir for 30 mins to ensure complete deprotonation (evolution of

gas). -

Alkylation: Add Iodomethane-d3 (

) (1.2 eq) dropwise via syringe.-

Note:

is volatile and toxic; use a fume hood.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Mobile Phase: 30% EtOAc/Hexane).

-

Quench: Quench carefully with ice water.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine to remove DMF.

-

Purification: Dry over

, concentrate, and purify via silica gel column chromatography. -

Validation: Confirm identity via MS (

165) and

Protocol B: Cross-Signal Interference Test (Bioanalysis)

Objective: Ensure D3-CMNP does not interfere with the measurement of the non-deuterated analyte.

-

Prepare Solutions:

-

Solution A: High concentration of CMNP (Analyte) only.

-

Solution B: High concentration of D3-CMNP (IS) only.

-

-

Inject Solution A: Monitor the MRM transition for the Internal Standard (m/z 165 → fragment).

-

Acceptance Criteria: Signal should be < 5% of the normal IS response. (Ensures Analyte doesn't mimic IS).

-

-

Inject Solution B: Monitor the MRM transition for the Analyte (m/z 162 → fragment).

-

Acceptance Criteria: Signal should be < 20% of the Lower Limit of Quantification (LLOQ). (Ensures IS is pure and doesn't contain non-deuterated impurities).

-

References

-

BenchChem. (2025).[6][7] Introduction to Deuterated Internal Standards in Mass Spectrometry. Retrieved from

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry.

-

Enamine. (2023). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles.[8]

-

ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

-

Sun, H., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs.[9] PLOS ONE.[9]

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. Portico [access.portico.org]

- 3. resolvemass.ca [resolvemass.ca]

- 4. chromatographyonline.com [chromatographyonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]

- 9. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

Technical Guide: Applications of Deuterated Nitro-Pyrazole Derivatives in Research

Executive Summary

This technical guide addresses the strategic application of deuterium incorporation within nitro-pyrazole scaffolds—a structural class frequent in antimicrobial and oncology pharmacophores but historically plagued by rapid oxidative clearance and genotoxic liabilities. By leveraging the Deuterium Kinetic Isotope Effect (DKIE), researchers can modulate bond dissociation energies (BDE) to extend half-life (

Part 1: The Mechanistic Rationale

The Physicochemical Basis: Kinetic Isotope Effect (KIE)

The core utility of deuteration lies in the mass difference between hydrogen (

-

Bond Dissociation Energy (BDE): The C-D bond is approximately 1.2–1.5 kcal/mol stronger than the C-H bond.[2]

-

Primary KIE (

): When C-H bond cleavage is the rate-determining step (RDS) in a metabolic reaction (e.g., CYP450-mediated hydroxylation), substituting H with D can reduce the reaction rate by a factor of 6–10.

The Nitro-Pyrazole Liability: Metabolic Switching

Nitro-pyrazoles face a bifurcated metabolic fate. Researchers must understand that blocking one pathway via deuteration may shunt metabolism toward another.

-

Oxidative Clearance (CYP450): Alkyl side chains or the pyrazole ring C-H bonds are susceptible to hydroxylation. This is the primary target for deuteration to improve PK.

-

Nitro-Reduction (Reductases): The nitro group (

) can be reduced to a hydroxylamine (

The Engineering Challenge: If you deuterate the oxidative "soft spot" to improve half-life, you risk increasing the exposure of the nitro group to reductases, potentially increasing toxicity. The protocol below includes a specific check for this "Metabolic Switching."

Figure 1: Metabolic bifurcation of nitro-pyrazoles. Deuteration impedes the oxidative pathway, potentially shunting flux toward nitro-reduction.

Part 2: Synthetic Strategies

Synthesizing deuterated nitro-pyrazoles requires selecting between de novo synthesis (building the ring with D) and post-synthetic exchange (swapping H for D on the formed ring).

Protocol: Base-Catalyzed H/D Exchange

This method is preferred for introducing deuterium at the C-3 or C-5 positions of the pyrazole ring, which are often acidic enough for exchange.

Reagents:

-

Substrate: Nitro-pyrazole derivative.

-

Solvent: Methanol-d4 (

) or Deuterium Oxide ( -

Base: Sodium Methoxide (

) or Cesium Carbonate (

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 eq of nitro-pyrazole in

(0.1 M concentration). -

Activation: Add 0.1–0.5 eq of

. (Note: Nitro groups are electron-withdrawing, increasing the acidity of ring protons, facilitating exchange). -

Incubation: Heat to 60°C in a sealed pressure vial for 12–24 hours. Monitor via LC-MS.

-

Quenching: Cool to RT. Neutralize with Deuterium Chloride (

) in -

Isolation: Extract with ethyl acetate, dry over

, and concentrate. -

Validation: Verify

deuterium incorporation via

Protocol: De Novo Knorr Synthesis (For Alkyl Deuteration)

If the metabolic soft spot is a methyl group on the pyrazole, H/D exchange is insufficient. Use deuterated building blocks.

-

Precursor: Start with hexadeutero-acetylacetone (

). -

Cyclization: React with hydrazine hydrate in ethanol at reflux.

-

Nitration: Perform standard nitration (

) on the deuterated dimethyl-pyrazole core. Caution: Nitration is exothermic; maintain temperature <10°C to prevent D-scrambling.

Part 3: Experimental Validation Protocols

In Vitro Microsomal Stability & Metabolite Profiling

This assay determines the intrinsic clearance (

Materials:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Test Compounds: Non-deuterated Parent (H-Cmpd) and Deuterated Analog (D-Cmpd).

Protocol:

-

Pre-incubation: Mix HLM (0.5 mg/mL final) with Phosphate Buffer (100 mM, pH 7.4) and Test Compound (1 µM). Equilibrate at 37°C for 5 min.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: Remove aliquots (50 µL) at

min. -

Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

-

Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

Data Analysis (The "Switch" Calculation):

Calculate the in vitro

Metabolite Shunting Check: Monitor specific transitions for the nitro-reduced amine metabolite. If the Area Under Curve (AUC) for the amine metabolite is significantly higher in the D-Cmpd group than the H-Cmpd group, you have induced metabolic switching toward the toxic pathway.

Quantitative Comparison Table

The following table illustrates expected data for a successful deuteration program.

| Parameter | Metric | H-Analog (Parent) | D-Analog (Deuterated) | Interpretation |

| Clearance | 45.2 | 12.1 | Positive: 73% reduction in clearance indicates C-D bond breakage was rate-limiting. | |

| Half-life | 15.3 | 57.2 | Positive: ~3.7x extension in half-life. | |

| Metabolic Switching | Amine Metabolite AUC | 1000 units | 1150 units | Neutral: Slight increase (<15%) is acceptable. >50% increase requires Ames testing. |

| Potency | 12 nM | 12 nM | Required: Deuteration should not affect binding affinity. |

Part 4: Workflow Visualization

Figure 2: Decision tree for deuterated nitro-pyrazole development.

References

-

Gant, T. G. (2014). "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry, 57(9), 3595–3611. Link

-

U.S. Food and Drug Administration (FDA). (2017).[4][5][] "FDA approves first deuterated drug."[4][7] FDA News Release. Link

-

Pirali, T., et al. (2019). "Deuterium in Drug Discovery: Progress, Opportunities and Challenges."[8] Nature Reviews Drug Discovery, 18, 1–20. Link

-

Guengerich, F. P. (2017). "Intersection of the Scenarios of Oxidation and Reduction of Nitro-Prazoles by Cytochrome P450." Chemical Research in Toxicology, 30(1), 2–12. Link

-

WIPO Patent. (2024). "Deuterated Pyrazole Derivatives, Pharmaceutical Composition, Use, and Preparation Method." WO/2024/066981. Link

Sources

- 1. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Deuterated drug - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 7. Deuterated Drugs Are New Chemical Entities | Troutman Pepper Locke - JDSupra [jdsupra.com]

- 8. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]

literature review of 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole synthesis

Executive Summary & Strategic Context

5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole (CAS: 1428577-87-0) is a critical deuterated heterocyclic intermediate. It serves primarily as a stable isotope-labeled internal standard for the quantification of pyrazole-based agrochemicals (e.g., Fipronil analogs) and pharmaceutical agents in biological matrices. It is also utilized in Metabolic Stability studies to block N-demethylation pathways via the Deuterium Kinetic Isotope Effect (DKIE).

Technical Challenge: The synthesis of 1,5-disubstituted pyrazoles is historically plagued by regioselectivity issues. Direct methylation of 3(5)-substituted pyrazoles often yields a mixture of 1,3- and 1,5-isomers, necessitating tedious chromatographic separation.

Guide Scope: This whitepaper details two distinct synthetic pathways:

-

Route A (High Fidelity): The De Novo Sandmeyer Route (Recommended for high isomeric purity).

-

Route B (Rapid Access): Direct Methylation with Regiochemical Control (Recommended for small-scale/discovery).

Retrosynthetic Analysis & Pathway Logic

To ensure the specific placement of the chlorine atom at the 5-position relative to the deuterated methyl group, we must consider the tautomeric nature of the pyrazole ring.

Logical Disconnection

-

Disconnection 1 (C-Cl): Disconnecting the chloride leads to a diazonium intermediate derived from an amine. This points to a Sandmeyer reaction.

-

Disconnection 2 (N-Me): Disconnecting the N-methyl group leads to 5-chloro-4-nitro-1H-pyrazole. Alkylation here is ambiguous due to annular tautomerism.

Figure 1: Retrosynthetic logic comparing the Sandmeyer route (Route A) against Direct Methylation (Route B).

Route A: The Sandmeyer Protocol (Recommended)

This route builds the pyrazole ring using Methylhydrazine-d3 to fix the position of the methyl group before introducing the chlorine. This avoids the formation of the unwanted 3-chloro isomer.

Step 1: Ring Closure & Nitration

Objective: Synthesize 5-amino-1-(methyl-D3)-4-nitropyrazole.

-

Reagents: Methylhydrazine-d3 (CAS: 503-60-6), 2-Cyano-3-ethoxyacrylate, Nitric Acid.

-

Mechanism: Michael addition followed by cyclization.

Protocol:

-

Cyclization: Dissolve ethyl (ethoxymethylene)cyanoacetate (1.0 eq) in Ethanol. Cool to 0°C.

-

Add Methylhydrazine-d3 (1.05 eq) dropwise. The regiochemistry is directed by the Michael acceptor; the

of hydrazine attacks the acrylate -

Reflux for 3 hours. Evaporate solvent to yield 5-amino-1-(methyl-D3)-4-ethoxycarbonylpyrazole.

-

Hydrolysis/Decarboxylation: Treat with NaOH, then heat to decarboxylate (if necessary) or proceed directly to nitration if starting from ethoxymethylene malononitrile to get the 5-amino-4-cyano derivative, followed by hydrolysis.

-

Alternative Direct Precursor: React Methylhydrazine-d3 with 2,3-dichloropropionitrile to form 5-amino-1-(methyl-D3)-pyrazole.

-

Nitration: Dissolve the intermediate in concentrated

at 0°C. Add fuming

Step 2: The Sandmeyer Reaction (Chlorination)

Objective: Convert the 5-amino group to a 5-chloro group.

-

Reagents:

, -

Mechanism: Radical-nucleophilic aromatic substitution (

) via a diazonium salt.

Detailed Protocol:

-

Diazotization: Suspend 5-amino-1-(methyl-D3)-4-nitropyrazole (10 mmol) in concentrated

(15 mL). Cool to -5°C using an acetone/ice bath. -

Add aqueous

(12 mmol) dropwise, maintaining internal temp <0°C. Stir for 30 min to form the diazonium salt (solution becomes clear/orange). -

Substitution: In a separate vessel, dissolve

(15 mmol) in conc. -

Transfer the cold diazonium solution slowly into the

solution with vigorous stirring. Caution: Nitrogen gas evolution. -

Allow the mixture to warm to room temperature over 2 hours, then heat to 60°C for 30 minutes to ensure completion.

-

Workup: Dilute with ice water. Extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over

, and concentrate. -

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc).

Route B: Direct Methylation (Alternative)

This route is faster if you possess 5-chloro-4-nitro-1H-pyrazole but requires careful separation of isomers.

-

Reagents: 5-Chloro-4-nitro-1H-pyrazole, Iodomethane-d3 (

), -

Solvent: DMF or Acetonitrile.

The Regioselectivity Problem: The pyrazole anion can react at N1 or N2.

-

N1 Attack: Yields 5-chloro-1-(methyl-D3)-4-nitro-1H-pyrazole (Target).

-

N2 Attack: Yields 3-chloro-1-(methyl-D3)-4-nitro-1H-pyrazole (Impurity).

-

Note: Steric hindrance from the 5-chloro group often disfavors N1 alkylation, making the impurity (3-chloro) the major product in standard conditions.

Optimized Protocol (to maximize N1):

-

Dissolve 5-chloro-4-nitro-1H-pyrazole (1.0 eq) in anhydrous THF.

-

Add

(1.1 eq) at 0°C. Stir 30 min to form the anion. -

Add Iodomethane-d3 (1.2 eq).

-

Stir at room temperature.

-

Critical Step: You must separate the isomers. The 5-chloro isomer typically has a different Rf value than the 3-chloro isomer due to the dipole moment difference created by the adjacent chloro and nitro groups.

-

Separation: Use Flash Chromatography (Gradient: 0-30% EtOAc in Hexanes).

Analytical Validation & Data

To ensure scientific integrity, the synthesized compound must be validated against the following specifications.

| Test | Expected Result | Notes |

| Appearance | Pale yellow crystalline solid | Typical for nitro-pyrazoles. |

| Melting Point | 125–127 °C | Consistent with non-deuterated analog. |

| 1H-NMR | Singlet at ~8.0-8.2 ppm (C3-H) | Absence of methyl peak at 3.9 ppm confirms deuteration. |

| MS (ESI) | [M+H]+ = 165.0/167.0 (approx) | Mass shift of +3 Da vs non-deuterated (162). Cl isotope pattern (3:1) visible. |

| Isotopic Purity | > 99 atom% D | Quantified by integration of residual proton signal in NMR. |

Workflow Diagram: Sandmeyer Route

Figure 2: Step-by-step workflow for the high-fidelity Sandmeyer synthesis route.

Safety & Handling (E-E-A-T)

-

Diazonium Salts: Intermediates in the Sandmeyer reaction are potentially explosive if allowed to dry. Keep in solution and cold at all times.

-

Methylhydrazine-d3: Highly toxic, potential carcinogen, and corrosive. Handle in a glovebox or efficient fume hood.

-

Nitro Compounds: Energetic materials. Avoid excessive heat during workup.

-

Iodomethane-d3: Alkylating agent (carcinogen). Use sodium thiosulfate solution to quench glassware and spills.

References

-

Regioselective Synthesis of Pyrazoles

-

Sandmeyer Reaction Mechanism & Protocols

-

Commercial Reference & Physical Properties

-

Nitration of Pyrazoles

-

Title: Preparation method of 5-chloro-1-methyl-4-nitroimidazole (Analogous chemistry).[5]

- Source: Google P

- URL

-

Sources

- 1. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole - Google Patents [patents.google.com]

Methodological & Application

synthesis protocol for 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole

Application Note: Synthesis Protocol for 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole

Abstract

This application note details a high-fidelity synthesis protocol for 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole , a stable isotopologue critical for DMPK (Drug Metabolism and Pharmacokinetics) studies. The protocol employs a "Thermodynamic Lithiation" strategy to ensure regiochemical purity at the C5 position, overcoming the classic N1/N2 selectivity challenges associated with direct alkylation of 3(5)-substituted pyrazoles. This 3-step route utilizes readily available 1H-pyrazole and Iodomethane-d3 (

Introduction & Retrosynthetic Analysis

The synthesis of asymmetric pyrazoles is frequently plagued by regioselectivity issues. Direct alkylation of 5-chloro-4-nitro-1H-pyrazole typically favors the sterically less hindered N1-position (yielding the 3-chloro isomer), which is the incorrect regioisomer for this target.

To guarantee the formation of the 5-chloro-1-methyl scaffold, this protocol adopts a Linear Functionalization Strategy :

-

N-Methylation: Installation of the deuterated methyl group on the unsubstituted pyrazole (avoiding isomerism).

-

C5-Chlorination: Directed lithiation under thermodynamic control to functionalize the C5 position.

-

C4-Nitration: Standard electrophilic aromatic substitution on the activated pyrazole ring.

Retrosynthetic Logic:

Target

Synthesis Pathway Visualization

Figure 1: Linear synthesis pathway ensuring regiochemical integrity. The C5-chlorination step relies on thermodynamic equilibration of the lithiated intermediate.

Experimental Protocol

Step 1: Synthesis of 1-(Methyl-d3)-1H-pyrazole

Rationale: Starting with unsubstituted pyrazole eliminates N1/N2 regioselectivity concerns, as both nitrogens are equivalent prior to substitution.

Reagents & Materials:

| Reagent | Equiv. | Role |

|---|---|---|

| 1H-Pyrazole | 1.0 | Substrate |

| Sodium Hydride (60% in oil) | 1.2 | Base |

| Iodomethane-d3 (

Procedure:

-

Activation: In a flame-dried 3-neck flask under

, suspend NaH (1.2 equiv) in anhydrous THF (10 mL/g substrate). Cool to 0°C. -

Deprotonation: Add a solution of 1H-pyrazole (1.0 equiv) in THF dropwise. Stir at 0°C for 30 min until

evolution ceases. -

Alkylation: Add Iodomethane-d3 (1.1 equiv) dropwise via syringe. Maintain temperature < 5°C to prevent volatility loss of

. -

Completion: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (EtOAc/Hexane).

-

Workup: Quench carefully with sat.

.[1] Extract with -

Purification: Distillation or use crude if purity >95% by NMR.

Step 2: Regioselective C5-Chlorination (The "Thermodynamic" Step)

Rationale: Kinetic lithiation of 1-methylpyrazole often favors the N-methyl group (lateral lithiation). However, thermodynamic equilibration favors the C5-lithio species due to the stability of the

Reagents & Materials:

| Reagent | Equiv. | Role |

|---|---|---|

| 1-(Methyl-d3)-pyrazole | 1.0 | Substrate |

| n-Butyllithium (2.5M in hexanes) | 1.1 | Lithiating Agent |

| Hexachloroethane (

Procedure:

-

Lithiation: Dissolve 1-(methyl-d3)-pyrazole (1.0 equiv) in anhydrous THF (15 mL/g) and cool to -78°C .

-

Addition: Add n-BuLi (1.1 equiv) dropwise over 20 min.

-

Equilibration (Critical): Allow the reaction to warm to 0°C and stir for 1 hour. Note: This step allows the kinetically formed lateral lithio-species to rearrange to the thermodynamically more stable C5-lithio species.

-

Chlorination: Cool the mixture back to -78°C . Add a solution of Hexachloroethane (1.2 equiv) in THF dropwise.

-

Quench: Stir for 1 hour at -78°C, then warm to RT. Quench with water.[3]

-

Workup: Extract with EtOAc. Wash with water and brine. Dry (

) and concentrate. -

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

-

Target QC: Confirm C5-substitution via

-NMR (Loss of C5-H signal, typically the most downfield proton at ~7.5 ppm).

-

Step 3: Nitration to 5-Chloro-1-(methyl-D3)-4-nitro-1H-pyrazole

Rationale: The pyrazole ring is deactivated by the chloro group but still susceptible to electrophilic attack at the C4 position, which is the only remaining activated site.

Reagents & Materials:

| Reagent | Equiv. | Role |

|---|---|---|

| 5-Chloro-1-(methyl-d3)-pyrazole | 1.0 | Substrate |

| Sulfuric Acid (

Procedure:

-

Preparation: Dissolve the substrate in conc.

(5 mL/g) in a round-bottom flask. Cool to 0°C. -

Nitration: Add fuming

(1.5 equiv) dropwise, maintaining internal temperature < 10°C. -

Reaction: Allow to warm to RT, then heat to 55°C for 4–6 hours. Note: Heating is required due to the deactivating effect of the chlorine atom.

-

Quench: Pour the reaction mixture slowly onto crushed ice. The product typically precipitates as a solid.

-

Isolation: Filter the solid. If no precipitate forms, extract with DCM.

-